MT-7716 free base mechanism of action
MT-7716 free base mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of MT-7716 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-7716, the hydrochloride salt of the free base W-212393, is a potent, selective, and centrally-acting non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or opioid receptor-like 1 (ORL1).[1][2][3][4] As a G protein-coupled receptor (GPCR), the NOP receptor is the fourth member of the opioid receptor family and is implicated in a wide range of physiological and pathological processes, including pain, anxiety, and addiction.[5][6] MT-7716 has emerged as a significant preclinical candidate, particularly for the treatment of alcoholism, due to its ability to modulate stress and reward pathways.[3][7][8] This technical guide provides a comprehensive overview of the core mechanism of action of MT-7716, detailing its molecular interactions, downstream signaling effects, and the experimental basis for these findings.
Core Mechanism of Action: NOP Receptor Agonism
The primary mechanism of action of MT-7716 is its function as a full agonist at the NOP receptor, exhibiting an efficacy comparable to the endogenous ligand N/OFQ.[3][9] Upon binding, MT-7716 induces a conformational change in the NOP receptor, initiating a cascade of intracellular signaling events.
Signaling Pathways
Activation of the NOP receptor by MT-7716 predominantly engages inhibitory G proteins (Gαi/o).[5] This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, triggering multiple downstream effector pathways:
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Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a significant reduction in intracellular cyclic AMP (cAMP) levels.[5] This decrease in cAMP attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
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Modulation of Ion Channels: The dissociated Gβγ subunit plays a crucial role in modulating neuronal excitability by acting on ion channels.[2][6]
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Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly inhibits N-type and other voltage-gated calcium channels, reducing calcium influx into the presynaptic terminal. This is a primary mechanism for the observed reduction in neurotransmitter release.[2]
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Activation of G-Protein Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit activates GIRK channels, leading to an efflux of potassium ions from the neuron.[2][6] This hyperpolarizes the cell membrane, making it less likely to fire an action potential.
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Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: NOP receptor activation has also been shown to stimulate various MAPK pathways, including ERK, JNK, and p38.[2][6] This signaling is typically associated with longer-term changes in gene expression and cellular function.
The culmination of these signaling events is a net reduction in neuronal excitability and a decrease in the release of neurotransmitters, most notably GABA, from presynaptic terminals.[1]
Figure 1: MT-7716 Signaling Pathway at the NOP Receptor.
Pharmacological Effects on GABAergic Transmission
A key discovery elucidating the mechanism of MT-7716 is its profound effect on GABAergic neurotransmission in the central amygdala (CeA), a brain region critical for processing fear, anxiety, and alcohol dependence.[1][5][6] Electrophysiological studies have demonstrated that MT-7716 acts primarily at the presynaptic terminal of GABAergic neurons.[1][2]
Key Findings:
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Reduced GABA Release: MT-7716 dose-dependently diminishes evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs).[1][2][4]
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Presynaptic Locus of Action: The drug increases the paired-pulse facilitation (PPF) ratio, a phenomenon indicative of a reduced probability of neurotransmitter release from the presynaptic terminal.[1][2][5] This is further corroborated by a significant decrease in the frequency, but not the amplitude, of miniature inhibitory postsynaptic currents (mIPSCs).[1][2]
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Reversal of Ethanol (B145695) Effects: MT-7716 effectively blocks and reverses the characteristic ethanol-induced enhancement of GABA release in the CeA.[1][2] This action is believed to underlie its potential efficacy in reducing alcohol consumption and seeking behaviors.
Figure 2: Workflow for Electrophysiological Experiments.
Quantitative Pharmacological Data
Binding and functional assays have characterized MT-7716 as a high-affinity, high-potency agonist for the human NOP receptor.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 0.21 nM | Human NOP receptors expressed in HEK293 cells | [3][9] |
| Functional Potency (EC50) | 0.30 nM | GTPγ³⁵S binding in HEK293 cell membranes | [3][9] |
| Efficacy | Full Agonist | GTPγ³⁵S binding (compared to N/OFQ) | [3][10] |
| Effective Concentration | 100 - 1000 nM | In vitro electrophysiology (rat CeA slices) | [1][4] |
| Effective Dose | 0.3 - 1 mg/kg (p.o.) | In vivo reduction of alcohol self-administration (rats) | [7][8] |
Experimental Protocols
GTPγ³⁵S Binding Assay (Representative Protocol)
This functional assay measures the ability of an agonist to activate a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[11]
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Membrane Preparation:
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HEK293 cells stably expressing the human NOP receptor are harvested.
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Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed (e.g., 500 x g) to remove nuclei.
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The supernatant is then ultracentrifuged (e.g., 40,000 x g) to pellet the cell membranes.
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The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4). Protein concentration is determined via a Bradford or BCA assay.
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Assay Procedure:
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The reaction is set up in a 96-well plate. To each well, add:
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50 µL of assay buffer.
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25 µL of varying concentrations of MT-7716 (or vehicle for basal binding, or unlabeled GTPγS for non-specific binding).
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25 µL of the membrane suspension.
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The plate is pre-incubated at 30°C for 15-30 minutes.
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The reaction is initiated by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
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The plate is incubated for 60 minutes at 30°C with gentle agitation.
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Termination and Data Acquisition:
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The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, trapping the membranes.
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Filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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The filter plate is dried, and a scintillation cocktail is added to each well.
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Radioactivity is quantified using a microplate scintillation counter.
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Data Analysis:
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Specific binding is calculated by subtracting non-specific binding from total binding.
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Data are normalized to the maximal response and plotted against the log concentration of MT-7716.
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The EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
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In Vitro Electrophysiology (Representative Protocol)
This method is used to directly measure the effects of MT-7716 on neuronal activity and synaptic transmission.[1]
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Slice Preparation:
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Male Wistar rats are anesthetized and decapitated.
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The brain is rapidly removed and placed in an ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
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Coronal slices (e.g., 300 µm thick) containing the central amygdala are prepared using a vibratome.
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Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
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Whole-Cell Recording:
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A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32°C.
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Neurons in the CeA are visualized using infrared differential interference contrast (IR-DIC) microscopy.
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Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP).
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Inhibitory postsynaptic potentials (IPSPs) are evoked by electrical stimulation via a bipolar stimulating electrode placed near the recorded neuron.
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Pharmacological Application:
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A stable baseline of evoked IPSPs is recorded for at least 10 minutes.
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MT-7716 is applied to the slice via the perfusion bath at concentrations ranging from 100 to 1000 nM.
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The effects on IPSP amplitude, paired-pulse facilitation (PPF), and miniature IPSCs (in the presence of tetrodotoxin (B1210768) to block action potentials) are recorded.
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The drug is washed out to observe the reversibility of its effects.
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Data Analysis:
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The amplitude of the IPSPs before, during, and after drug application is measured and compared.
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The PPF ratio (amplitude of the second IPSP / amplitude of the first IPSP) is calculated. An increase in this ratio suggests a presynaptic site of action.
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The frequency and amplitude of mIPSCs are analyzed to further distinguish between presynaptic and postsynaptic effects.
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Conclusion
MT-7716 free base (W-212393) exerts its mechanism of action as a high-potency, full agonist at the NOP receptor. Its activation of Gαi/o-coupled signaling pathways leads to a potent, presynaptic inhibition of GABAergic transmission, particularly within the central amygdala. This neurobiological action, which counteracts the effects of ethanol, forms the basis of its therapeutic potential in the treatment of alcohol use disorder. The comprehensive preclinical data strongly support its continued investigation and potential advancement into clinical development.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.unife.it [iris.unife.it]
- 8. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
